N-(5-Methylfuran-2-yl)-N-(prop-2-en-1-yl)benzamide
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Overview
Description
N-Allyl-N-(5-methylfuran-2-yl)benzamide: is an organic compound that belongs to the class of benzamides It features a benzamide core with an allyl group and a 5-methylfuran-2-yl substituent
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-Allyl-N-(5-methylfuran-2-yl)benzamide typically involves the following steps:
Formation of 5-methylfuran-2-ylamine: This intermediate can be synthesized through the reductive amination of 5-methylfurfural using ammonia or primary amines in the presence of a reducing agent such as sodium cyanoborohydride.
Industrial Production Methods
Industrial production methods for this compound would likely involve similar steps but on a larger scale, with optimizations for yield and purity. This could include the use of continuous flow reactors and automated systems for precise control of reaction conditions.
Chemical Reactions Analysis
Types of Reactions
N-Allyl-N-(5-methylfuran-2-yl)benzamide can undergo various types of chemical reactions, including:
Oxidation: The furan ring can be oxidized to form furanones or other oxygenated derivatives.
Reduction: The compound can be reduced to form dihydrofuran derivatives.
Substitution: The allyl group can participate in substitution reactions, such as nucleophilic substitution.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents like lithium aluminum hydride or sodium borohydride are typically used.
Substitution: Nucleophiles such as halides or amines can be used in substitution reactions.
Major Products
Oxidation: Furanones and other oxygenated derivatives.
Reduction: Dihydrofuran derivatives.
Substitution: Various substituted benzamides.
Scientific Research Applications
N-Allyl-N-(5-methylfuran-2-yl)benzamide has several applications in scientific research:
Medicinal Chemistry: It is studied for its potential as a pharmacophore in drug design, particularly for its anti-inflammatory and antimicrobial properties.
Materials Science: The compound can be used in the synthesis of polymers and other materials with unique electronic properties.
Biological Studies: It is used in studies related to enzyme inhibition and receptor binding.
Mechanism of Action
The mechanism of action of N-Allyl-N-(5-methylfuran-2-yl)benzamide involves its interaction with specific molecular targets:
Molecular Targets: The compound can bind to enzymes and receptors, altering their activity.
Pathways Involved: It may affect signaling pathways related to inflammation and microbial growth.
Comparison with Similar Compounds
Similar Compounds
N-Allylbenzamide: Similar structure but lacks the furan ring, making it less versatile in terms of chemical reactivity.
N-(5-Methylfuran-2-yl)benzamide: Lacks the allyl group, which may reduce its potential for certain types of chemical reactions.
Uniqueness
N-Allyl-N-(5-methylfuran-2-yl)benzamide is unique due to the presence of both the allyl group and the 5-methylfuran-2-yl substituent, which confer distinct chemical and biological properties .
Properties
CAS No. |
62223-32-9 |
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Molecular Formula |
C15H15NO2 |
Molecular Weight |
241.28 g/mol |
IUPAC Name |
N-(5-methylfuran-2-yl)-N-prop-2-enylbenzamide |
InChI |
InChI=1S/C15H15NO2/c1-3-11-16(14-10-9-12(2)18-14)15(17)13-7-5-4-6-8-13/h3-10H,1,11H2,2H3 |
InChI Key |
MYUIJNIBKDAJPL-UHFFFAOYSA-N |
Canonical SMILES |
CC1=CC=C(O1)N(CC=C)C(=O)C2=CC=CC=C2 |
Origin of Product |
United States |
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